molecular formula C14H11FN2O2 B3867394 N-(2-carbamoylphenyl)-3-fluorobenzamide

N-(2-carbamoylphenyl)-3-fluorobenzamide

Cat. No.: B3867394
M. Wt: 258.25 g/mol
InChI Key: NEMHQELGYNDYCA-UHFFFAOYSA-N
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Description

N-(2-Carbamoylphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a 3-fluorophenyl group attached to a benzamide scaffold, with a carbamoyl substituent at the ortho position of the aniline moiety. These analogs share a common benzamide core, with variations in substituents influencing their chemical behavior and applications .

Properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c15-10-5-3-4-9(8-10)14(19)17-12-7-2-1-6-11(12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMHQELGYNDYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 2-aminobenzamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic conditions with oxidizing agents.

    Reduction: Conducted in anhydrous conditions with reducing agents.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-carbamoylphenyl)-3-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(2-carbamoylphenyl)-3-fluorobenzamide, highlighting their substituents, applications, and distinguishing features:

Compound Name Key Substituents Biological/Physical Properties References
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide Thiourea moiety, ethyl(2-hydroxyethyl) group Acts as a bidentate ligand for metal complexation; cis configuration enhances coordination ability
N-(2-((2-(Dimethylamino)ethyl)disulfaneyl)ethyl)-3-fluorobenzamide Disulfide bridge, dimethylaminoethyl group Intermediate in protein-protein interaction studies; confirmed via NMR and mass spectrometry
N-(2-Dimethylaminoethyl)-4-{3-[2-(4-ethoxyphenyl)acetylamido]-1H-indazol-5-ylamino}-3-fluorobenzamide (9c) Dimethylaminoethyl, indazole, 4-ethoxyphenyl Anti-proliferative activity against cancer cell lines; detailed NMR/ESI-MS characterization
N-(4-(tert-Butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) Thiazole ring, tert-butyl group Potent Zinc-Activated Channel (ZAC) antagonist; retains activity at 10 μM concentration
N-(3-Ethynylphenyl)-3-fluorobenzamide Ethynyl group Polymorph-dependent mechanical properties (e.g., hardness, elastic modulus); crystallography data
N-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)-3-fluorobenzamide 1,2,4-Triazole thione, methyl group Precursor for agrochemical derivatives; synthesized via nucleophilic substitution

Structural and Functional Insights

Ligand Capability :

  • The thiourea-containing analog () exhibits a cis configuration between the carbonyl and thione groups, enabling effective metal coordination. This contrasts with simpler benzamides lacking such functional groups, which are less likely to act as ligands .
  • Disulfide-containing derivatives (e.g., ) introduce redox-sensitive bonds, making them suitable for dynamic covalent chemistry in drug discovery .

Biological Activity: Anti-proliferative indazole derivatives () demonstrate the importance of fluorobenzamide moieties in enhancing binding affinity to kinase targets. Substituents like dimethylaminoethyl groups improve solubility and cellular uptake . The thiazole-based analog TTFB () highlights the role of heterocyclic rings in modulating ion channel antagonism. Fluorine’s electron-withdrawing effect likely stabilizes receptor interactions .

Material Properties :

  • Polymorphs of N-(3-ethynylphenyl)-3-fluorobenzamide () reveal that crystal packing (e.g., hydrogen-bonding networks) directly impacts mechanical properties. Form II exhibits lower hardness (0.3 GPa) compared to Forms I and III (0.5–0.6 GPa) due to weaker intermolecular interactions .

Synthetic Flexibility :

  • Triazole thione derivatives () leverage nucleophilic substitution at the triazole sulfur, enabling diversification for agrochemical applications. Fluorine’s presence enhances metabolic stability in these compounds .

Key Research Findings and Data Tables

Table 1: Anti-Proliferative Activity of Indazole Derivatives ()

Compound Substituent IC₅₀ (μM) Target Cell Line
9c Dimethylaminoethyl 0.12 HCT-116 (colon cancer)
9e Morpholinylethyl 0.18 A549 (lung cancer)

Table 2: Mechanical Properties of N-(3-Ethynylphenyl)-3-Fluorobenzamide Polymorphs ()

Polymorph Hardness (H, GPa) Elastic Modulus (E, GPa) Density (g/cm³)
Form I 0.55 8.2 1.42
Form II 0.30 5.1 1.38
Form III 0.58 8.5 1.43

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-carbamoylphenyl)-3-fluorobenzamide
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